bengazole E

Beschreibung

Significance of Marine Natural Products in Biomedical Research

The marine environment, with its immense biological and chemical diversity, is a significant source of novel chemical compounds with potential therapeutic applications. nih.govwisdomlib.org Marine organisms, including sponges, tunicates, and bacteria, produce a wide array of secondary metabolites, many of which possess complex and unique chemical structures. wisdomlib.orgfrontiersin.org These natural products have garnered substantial interest in biomedical research and drug discovery due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. vaia.comresearchgate.net

The unique chemical scaffolds found in marine natural products often lead to novel mechanisms of action, providing a distinct advantage over terrestrial sources. vaia.com This has led to the development of several clinically useful drugs and numerous investigational candidates. nih.gov The exploration of marine-derived compounds continues to be a vital and promising field, contributing significantly to our understanding of marine ecosystems and paving the way for innovative therapeutic strategies to address global health challenges like antibiotic resistance and cancer. frontiersin.orgresearchgate.net

Overview of the Bengazole Natural Product Family and Bengazole E

The bengazoles are a family of marine natural products first isolated from sponges of the family Jaspidae. researchgate.netmdpi.com A defining structural feature of the bengazole family is the presence of a bis-oxazole core, typically with two oxazole (B20620) rings flanking a single carbon atom. cam.ac.uknih.gov These compounds are further characterized by the presence of a side chain, which can vary in its length and degree of hydroxylation. nih.gov

This compound is a specific member of this family. cam.ac.uk It shares the characteristic bis-oxazole structure and is distinguished by its particular side-chain configuration. nih.govresearchgate.net The bengazoles, including this compound, have been noted for their potent antifungal activity. cam.ac.uk

Historical Context and Evolution of this compound Research

The history of the bengazoles began in 1988 with the isolation of Bengazole A and B from a Jaspis sponge collected in the Benga Lagoon, Fiji. researchgate.netnih.gov These initial compounds were identified as having anthelmintic activity. nih.gov Subsequent research in 1990 led to the re-isolation of Bengazoles A and B, along with the discovery of five new homologs, Bengazoles C-G, from a Jaspis sp. collected on the Great Barrier Reef. nih.gov This later work highlighted the potent in vitro activity of these compounds against the pathogenic fungus Candida albicans. nih.gov

This compound was identified as part of this broader effort to characterize the various members of the bengazole family. cam.ac.uk Research has since evolved to include total synthesis of various bengazoles, which has been crucial for confirming their complex stereostructures. cam.ac.ukmdpi.com The unique molecular architecture and significant biological activity of the bengazole family have spurred ongoing chemical and biological research. mdpi.comnih.gov

Data Tables

Table 1: Selected Members of the Bengazole Family and Their Origin

| Compound Name | Year of First Report | Original Source Organism |

| Bengazole A | 1988 | Jaspis sp. (Fiji) |

| Bengazole B | 1988 | Jaspis sp. (Fiji) |

| Bengazole C | 1990 | Jaspis sp. (Australia) |

| This compound | 1990 | Jaspis sp. (Australia) |

Table 2: Timeline of Key Research Milestones for the Bengazole Family

| Year | Milestone | Significance |

| 1988 | Initial discovery and isolation of Bengazoles A and B. researchgate.net | First identification of the bengazole chemical scaffold from a marine source. researchgate.net |

| 1990 | Isolation of Bengazoles C-G, including this compound. nih.gov | Expanded the known members of the bengazole family and identified potent antifungal activity. nih.gov |

| 1999 | First total synthesis of Bengazole A reported. mdpi.com | Confirmed the absolute stereostructure and enabled further study of its biological activity. mdpi.com |

| 2009 | Total synthesis of Bengazoles C and E reported. cam.ac.uk | Provided synthetic access to these specific, potent antifungal members of the family. cam.ac.uk |

Eigenschaften

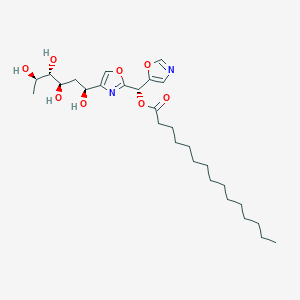

Molekularformel |

C28H46N2O8 |

|---|---|

Molekulargewicht |

538.7 g/mol |

IUPAC-Name |

[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,4S,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] pentadecanoate |

InChI |

InChI=1S/C28H46N2O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-25(34)38-27(24-17-29-19-37-24)28-30-21(18-36-28)22(32)16-23(33)26(35)20(2)31/h17-20,22-23,26-27,31-33,35H,3-16H2,1-2H3/t20-,22+,23-,26+,27+/m1/s1 |

InChI-Schlüssel |

YMNIMPVMEMQPBJ-OTUXKISRSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCC(=O)O[C@@H](C1=CN=CO1)C2=NC(=CO2)[C@H](C[C@H]([C@H]([C@@H](C)O)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCC(=O)OC(C1=CN=CO1)C2=NC(=CO2)C(CC(C(C(C)O)O)O)O |

Synonyme |

bengazole E |

Herkunft des Produkts |

United States |

Isolation and Structural Elucidation of Bengazole E

Natural Occurrence and Producer Organisms of Bengazole E

This compound, along with other members of the bengazole family, was originally discovered in marine sponges. mdpi.comnih.gov Sponges of the Jaspidae family, particularly Jaspis species, are the primary and most well-documented producers of these compounds. nih.govnih.govnih.govmdpi.com The first bengazoles, A and B, were isolated in 1988 from an undescribed orange sponge from this family collected in Benga Lagoon, Fiji. nih.gov

Subsequent investigations of various Jaspis sponges from different geographical locations led to the discovery of a wider array of bengazoles, including this compound. nih.gov For a long time, it was believed that these compounds were exclusive to the Jaspis genus. mdpi.com However, research in 2008 identified the marine sponge Dorypleres splendens as another natural source of bengazoles A, B, and E. mdpi.commdpi.com This discovery was significant as it was the first time bengazoles were isolated from a genus other than Jaspis. mdpi.com While the sponge genus Pachastrissa has been identified as a source for bengamide L, another related class of compounds, it is not explicitly documented as a producer of this compound. nih.govmdpi.com

The co-occurrence of bengazoles with another class of bioactive compounds, the bengamides, in Jaspis sponges is noteworthy. nih.govmdpi.com It has been suggested that the biosynthesis of these compounds may involve symbiotic microorganisms, such as bacteria, living in association with the sponge. nih.gov

Table 1: Documented Marine Sponge Sources of this compound

| Producer Organism | Family | Key Findings | References |

| Jaspis sp. | Jaspidae | Original and primary source of the bengazole family, including this compound. | nih.gov, nih.gov, mdpi.com, nih.gov |

| Dorypleres splendens | - | First identified source of bengazoles outside of the Jaspis genus, also producing bengazoles A, B, and E. | mdpi.com, mdpi.com |

To date, the documented natural sources of this compound are confined to marine sponges. While other related compounds like bengamides have been found in terrestrial bacteria such as Myxococcus virescens, there is currently no scientific literature identifying non-sponge or non-marine organisms as producers of this compound. nih.govresearchgate.net

Isolation Methodologies for this compound

The isolation of this compound from its marine sponge sources typically involves a multi-step process of extraction and purification. A common strategy employed is bioassay-guided fractionation, where the separation process is monitored at each stage by biological assays to track the active components. mdpi.com

The general procedure begins with the collection and extraction of the sponge material. The crude extract, which contains a complex mixture of metabolites, is then subjected to a series of chromatographic techniques to separate the individual compounds. This process often involves:

Solvent Partitioning: The initial crude extract is partitioned between different immiscible solvents to separate compounds based on their polarity.

Column Chromatography: The resulting fractions are further purified using various column chromatography methods, such as silica (B1680970) gel chromatography.

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using reversed-phase HPLC. mdpi.com

This systematic approach allows for the isolation of pure this compound from the complex chemical matrix of the sponge extract, enabling its structural elucidation and biological evaluation. mdpi.com

Advanced Spectroscopic Methods in this compound Structure Determination

The determination of the complex molecular structure of this compound and its congeners relied heavily on advanced spectroscopic techniques. nih.govuni-duesseldorf.de Due to the novelty of the bis(oxazole) scaffold, extensive analysis was required to establish the connectivity and stereochemistry of the molecule. nih.gov

The key methods used in the structural elucidation of the bengazole family include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HMQC, and HMBC) were instrumental in piecing together the carbon skeleton and the arrangement of protons and other atoms within the molecule. nih.govclockss.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the precise molecular formula of this compound (C₂₈H₄₆N₂O₈). nih.gov

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy were crucial for determining the absolute stereochemistry of the molecule. This involved comparing the CD spectra of chemically modified natural products with those of synthetic model compounds of known configuration. nih.gov

The combined data from these spectroscopic methods allowed for the unambiguous assignment of the structure of this compound as [(S)-1,3-oxazol-5-yl-[4-[(1S,3R,4S,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] pentadecanoate. nih.gov The successful elucidation of this structure has also paved the way for its total synthesis in the laboratory. cam.ac.ukcas.cz

Table 2: Spectroscopic Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₂₈H₄₆N₂O₈ | nih.gov |

| Molecular Weight | 538.7 g/mol | nih.gov |

| IUPAC Name | [(S)-1,3-oxazol-5-yl-[4-[(1S,3R,4S,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] pentadecanoate | nih.gov |

Biosynthetic Pathways of Bengazoles

Proposed Biogenetic Origins of the Bengazole Skeleton

The formation of the oxazole (B20620) heterocycle in natural products is generally proposed to arise from the modification of amino acid precursors, primarily serine or threonine. mdpi.comresearchgate.net This common biosynthetic route involves two key transformations: a cyclodehydration reaction to form an intermediate oxazoline (B21484) ring, followed by an oxidation (dehydrogenation) step to yield the aromatic oxazole ring. mdpi.com

The proposed pathway for a generic 1,3-oxazole ring is as follows:

Incorporation of a serine or threonine residue, typically within a peptide framework constructed by non-ribosomal peptide synthetases (NRPS) or a polyketide-amino acid hybrid pathway.

Cyclodehydration: The hydroxyl group of the serine/threonine side chain attacks the preceding carbonyl carbon, leading to the formation of a five-membered oxazoline ring.

Oxidation: The oxazoline ring is then oxidized to the corresponding oxazole.

While this provides a basis for the formation of each individual oxazole ring in bengazole E, the origin of the unique central C10 stereocenter that links the two oxazole rings at their C2 and C5' positions is not fully understood. rsc.org This [2,5']-bisoxazole structure is exceptionally rare among natural products, and its assembly represents the most significant unanswered question in bengazole biogenesis. rsc.org The precursors that are joined to form this distinctive core skeleton have not yet been identified.

Enzymatic Components and Mechanistic Steps in Bengazole Biosynthesis

Specific enzymes responsible for the biosynthesis of bengazoles have not yet been characterized due to the lack of an identified biosynthetic gene cluster. However, by examining the biosynthesis of other oxazole-containing natural products, the types of enzymes likely involved can be inferred. The process is expected to be catalyzed by a multi-enzyme complex, likely a hybrid Non-Ribosomal Peptide Synthetase (NRPS) or Polyketide Synthase (PKS) system. beilstein-journals.orgnih.gov

The key enzymatic steps are predicted to be:

Cyclization: An enzyme, likely a dedicated cyclase domain within an NRPS module, catalyzes the intramolecular cyclodehydration of a serine precursor to form the oxazoline ring.

Dehydrogenation: A dehydrogenase, often a flavin mononucleotide (FMN)-dependent enzyme, is responsible for the oxidation of the oxazoline to the stable oxazole heterocycle. mdpi.com

For comparison, the characterized biosynthetic gene cluster for the benzoxazole (B165842) antibiotic A33853 from Streptomyces sp. provides a model for the complex enzymatic logic that can be involved in oxazole formation. dntb.gov.ua

Table 1: Examples of Enzyme Types in the Biosynthesis of the Related Benzoxazole A33853 This table illustrates the types of enzymes involved in a known benzoxazole pathway, which may be analogous to those in bengazole biosynthesis.

| Enzyme | Putative Annotation | Proposed Function in A33853 Biosynthesis | Reference |

|---|---|---|---|

| BomK | Ketosynthase | Catalyzes amide bond formation between pathway intermediates. | dntb.gov.ua |

| BomJ | ATP-dependent CoA ligase | Activates a carboxylic acid precursor for subsequent reactions. | dntb.gov.ua |

| BomN | Amidohydrolase | Proposed to be involved in the formation of the benzoxazole ring. | dntb.gov.ua |

The assembly of the full this compound molecule would require additional enzymatic machinery to construct the polyketide side chain and attach the fatty acid ester group. This likely involves PKS domains such as acyltransferases, ketoreductases, and dehydratases to build the carbon chain with its specific stereochemistry.

Genetic Characterization of Bengazole Biosynthetic Gene Clusters

As of the current body of scientific literature, the biosynthetic gene cluster (BGC) responsible for producing bengazoles has not been identified. plos.org The inability to locate this BGC is a significant bottleneck in fully understanding the molecule's biosynthesis and in harnessing its genetic blueprint for biotechnological applications.

Several factors may contribute to this challenge:

Symbiotic Origin: The true producer is likely a symbiotic bacterium living within the Jaspis sponge. mdpi.com Many such symbionts are difficult or currently impossible to culture in laboratory settings, preventing the isolation of their genomic DNA for sequencing and analysis.

Unusual BGC Structure: The gene cluster may possess novel genes or an unconventional organization that makes it difficult to recognize using standard bioinformatics tools that search for homology to known BGCs. rsc.org

The identification of BGCs for other complex marine natural products, including some containing oxazoles like phthoxazolin (B143886) A, has been successful through advanced genome sequencing and mining efforts. rsc.orgfrontiersin.org Locating the bengazole BGC remains a key goal for future research. Its discovery would definitively reveal the precursor molecules, the sequence of enzymatic reactions, and the mechanisms for generating the rare bis-oxazole core of this compound.

Structure Activity Relationship Sar Studies of Bengazole E and Derivatives

Identification of Essential Pharmacophores for Biological Activity in Bengazole E Analogs

SAR studies have revealed several key pharmacophoric elements within the bengazole structure that are critical for its biological activity. A well-defined pharmacophore for the related bengamides, which shares structural similarities with bengazoles, has been established and provides insights applicable to this compound. The essential components include the substituent at the terminal olefinic position and the polyketide fragment, where the hydroxyl groups and their stereochemistry are vital for biological properties. nih.gov For bengazole A analogs, a long hydrophobic side-chain, the polyol side chain, and at least one oxazole (B20620) ring in the heterocyclic core have been identified as important for anti-Candida activity. nih.gov

The general pharmacophore for antimicrobial activity in benzazole derivatives often involves the fused heterocyclic nucleus. esisresearch.org More broadly, the oxazole ring itself is a key pharmacophore in many biologically active compounds, engaging with various enzymes and receptors. researchgate.nettandfonline.com

Impact of Side-Chain Modifications on this compound Bioactivity

Modifications to the side chains of bengazole and related compounds have a profound impact on their biological activity. For bengamide E, increasing the length of the polyketide chain at the olefinic position led to a complete loss of cytotoxic activity. mdpi.com Conversely, the introduction of a cyclopentyl group at this position in a bengamide E analog resulted in a fourfold increase in antitumor activity compared to the parent compound. mdpi.com This highlights the sensitivity of bioactivity to the size and nature of substituents at the olefinic terminus. mdpi.comresearchgate.net The methylene (B1212753) analogue of bengamide E, lacking a substituent at the olefinic position, was found to be completely inactive, underscoring the necessity of substitution at this site. mdpi.com

In studies of bengazole A analogs, the fatty acyl side chain was shown to be important for its antifungal activity. nih.gov While lipophilicity contributes to the activity of these analogs, subtle electronic and structural effects conferred by both the hydrophilic and fatty acyl chains also play a significant role. nih.gov

| Compound | Modification | Effect on Bioactivity | Reference |

|---|---|---|---|

| Bengamide E Analog | Increased polyketide chain length at olefinic position | Complete loss of cytotoxic activity | mdpi.com |

| Bengamide E Analog | Cyclopentyl group at olefinic position | Fourfold improvement in antitumor activity | mdpi.com |

| Bengamide E Analog (Methylene analog) | No substituent at olefinic position | Completely devoid of activity | mdpi.com |

| Bengazole A Analog | Modified fatty acyl side chain | Altered antifungal activity | nih.gov |

Role of Oxazole Moieties in this compound Activity

The oxazole rings are a defining feature of the bengazoles and are integral to their biological activity. nih.gov Oxazole-containing natural products are known to exhibit a wide range of pharmacological effects, including antitumor, antifungal, and anthelmintic properties. researchgate.netmdpi.com The bengazoles themselves, characterized by two oxazole rings, display potent antifungal and anthelmintic activity. mdpi.com

Computational Approaches to this compound SAR (e.g., QSAR Modeling)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net While specific QSAR studies focusing exclusively on this compound were not found in the search results, the application of QSAR to related benzazole and oxazole structures demonstrates its utility in this area.

QSAR models are developed by analyzing a series of compounds with known activities and identifying molecular descriptors that correlate with these activities. nih.govnih.gov These descriptors can include steric, electrostatic, and hydrophobic properties. imist.ma For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed 3D contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity. imist.ma

Such models have been successfully applied to various heterocyclic compounds, including benzimidazoles and benzo[c]phenanthridines, to predict their anti-inflammatory and anticancer activities, respectively. nih.govmdpi.commdpi.com These studies highlight how QSAR can guide the rational design of new, more potent analogs by predicting the activity of yet-to-be-synthesized compounds. nih.govmdpi.com Given the extensive synthetic efforts around bengazoles and bengamides, the application of QSAR modeling could significantly accelerate the discovery of new derivatives with improved therapeutic profiles.

Mechanistic Investigations of Bengazole E Biological Activities

Antitumor/Antiproliferative Activity Mechanisms of Bengazoles and Related Compounds

While bengazoles are primarily noted for their antifungal effects, the structurally related and co-isolated bengamides display potent antiproliferative and antitumor properties. mdpi.comnih.gov The mechanistic investigations into these compounds have revealed specific molecular targets and impacts on key cellular pathways that regulate cell growth and survival.

The primary molecular targets for the antitumor activity of the bengamides have been identified as human methionine aminopeptidases (MetAPs), specifically the isoforms MetAP1 and MetAP2. mdpi.comugr.es These enzymes are responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. researchgate.net The inhibition of MetAPs by bengamides was confirmed through proteomics-based approaches and enzymatic assays. mdpi.comugr.es MetAP2 is a particularly noteworthy target, as its inhibition is a known strategy for suppressing angiogenesis (the formation of new blood vessels), a process critical for tumor growth. mdpi.comnih.govugr.es

The discovery of MetAPs as the target was facilitated by studies involving 14-3-3 proteins . mdpi.com These are highly conserved cytosolic adapter proteins that regulate intracellular signaling, cell cycle control, and apoptosis by binding to a multitude of partner proteins. mdpi.commdpi.comnih.gov Proteomic studies revealed that treatment with a bengamide analogue led to an alteration in a subset of 14-3-3 protein isoforms, which guided researchers to identify MetAPs as the direct molecular target. mdpi.com

While MetAP inhibition is the well-established mechanism for bengamides, some research suggests that compounds with an oxazole (B20620) core, structurally related to bengazoles , may act on other anticancer targets. researchgate.netmdpi.com For instance, certain benzoxazole (B165842) derivatives have been shown to be inhibitors of topoisomerase II , an essential enzyme that manages DNA tangles and is a validated target for several clinical anticancer drugs. nih.govresearchgate.net

Table 2: Inhibition of Human Methionine Aminopeptidase (MetAP) Isoforms by Bengamides

| Compound | HsMetAP1 IC₅₀ (µM) | HsMetAP2 IC₅₀ (µM) |

| Bengamide A | 0.46 | 0.05 |

| Bengamide B | 0.81 | 0.04 |

| Bengamide E | >100 | 0.73 |

| Bengamide F | >100 | 0.70 |

| Data sourced from enzymatic assays as reported in scientific literature. researchgate.net |

The inhibition of molecular targets by bengamides triggers significant disruptions in cellular pathways that govern cell proliferation and survival. mdpi.com A primary consequence of MetAP inhibition by bengamides is the arrest of the cell cycle. nih.govugr.es Fluorescence-activated cell sorting (FACS) analyses have shown that bengamides induce cell cycle arrest at both the G1/S and G2/M checkpoints. mdpi.comugr.es For example, Bengamide B arrests cells in both the G1 and G2/M phases, while a synthetic analogue, Bengamide II, was also shown to induce G0/G1 and G2/M arrest. mdpi.comugr.es

This cell cycle delay is a downstream effect of target inhibition. mdpi.com One key substrate of MetAPs is the proto-oncogene c-Src. mdpi.comugr.es Inhibition of MetAPs by bengamides alters the subcellular location of c-Src and significantly diminishes its tyrosine kinase activity, thereby impeding cell cycle progression. mdpi.comugr.es

Angiogenesis-Related Pathway Investigations

The formation of new blood vessels, a process known as angiogenesis, is critical in pathological conditions such as tumor growth. mdpi.com While the direct effects of bengazole E or other bengazoles on angiogenesis-related pathways have not been extensively reported, studies on the co-occurring bengamide family of compounds provide relevant insights. Bengamides have demonstrated anti-angiogenic properties, which are attributed to their ability to inhibit methionine aminopeptidases (MetAP1 and MetAP2). mdpi.comacs.orgnih.gov These enzymes are responsible for cleaving the N-terminal initiator methionine residue during protein synthesis. semanticscholar.org

Notably, the enzyme MetAP2 is a well-established target for other known anti-angiogenic compounds, such as fumagillin (B1674178) and ovalicin. nih.gov This has led to the hypothesis that the anti-angiogenic effects of bengamides may follow a similar mechanism. Research on a synthetic bengamide analogue, Bengamide II, has shown that it can cause a reduction in the expression of Vascular Endothelial Growth Factor A (VEGFA), a key protein that promotes angiogenesis. ugr.esresearchgate.net

However, some studies have produced puzzling results. For instance, a synthetic bengamide analogue, LAF389, showed less pronounced endothelial cell specificity compared to fumagillin, inhibiting the proliferation of various cell types, not just endothelial cells. mdpi.com Furthermore, some research suggests that MetAP2 may not be the sole target responsible for the anti-angiogenic effects of bengamides, indicating that the precise mechanism remains an area of active investigation. mdpi.com To date, similar mechanistic studies specifically investigating the role of this compound or other bengazoles in angiogenesis-related pathways have not been published.

Anthelmintic Activity Mechanisms of Bengazoles

Bengazoles were first identified as compounds with potent anthelmintic properties. Specifically, bengazole A has shown activity against the nematode Nippostrongylus braziliensis at a concentration of 50 µg/mL. mdpi.com The crude extracts from the Jaspis sponge, from which bengazoles are isolated, also exhibited significant activity against this nematode. nih.gov

Despite this known biological activity, the precise molecular mechanism by which bengazoles exert their anthelmintic effects remains unknown. nih.gov This stands in contrast to other classes of anthelmintic drugs, such as the benzimidazoles (e.g., albendazole, mebendazole), whose mechanism is well-characterized. Benzimidazoles function by binding to the protein β-tubulin within the parasite. biologymedjournal.commsdvetmanual.comnih.gov This binding inhibits the polymerization of microtubules, which are essential for cellular functions like glucose uptake, motility, and cell division, ultimately leading to the parasite's death. biologymedjournal.commhmedical.com Another class, the imidazothiazoles, act as agonists at nicotinic acetylcholine (B1216132) receptors, causing spastic paralysis in the worms. msdvetmanual.com

The unique structure of the bengazoles suggests that they may operate through a novel mechanism distinct from these established anthelmintic drug classes. The development of synthetic bengazole analogues continues to be an area of interest for creating new antiparasitic agents, but further research is required to elucidate their specific molecular targets within the parasites. scielo.org.mxscielo.org.mxresearchgate.net

Other Reported Biological Activities of Bengazoles (with emphasis on mechanistic understanding)

Beyond their anthelmintic properties, the most significant reported biological activity for the bengazole family, including bengazoles A through G, is their potent antifungal action, particularly against Candida species. mdpi.comnih.gov

Initial comparisons of the bengazoles' structure to clinically used 'azole' antifungal drugs like fluconazole (B54011) suggested a similar mechanism of action. nih.gov Azole antifungals typically work by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govresearchgate.net However, mechanistic studies on bengazole A have shown this is not the case. When C. albicans was treated with bengazole A, there was no change in the relative sterol composition and no accumulation of lanosterol, which would be expected if 14α-demethylase was inhibited. mdpi.comnih.govresearchgate.net This finding rules out an azole-like mechanism of action for the bengazoles. mdpi.comresearchgate.net

Instead, it is proposed that bengazoles may function through an ergosterol-dependent mechanism, possibly similar to polyene antifungals like amphotericin B. mdpi.comnih.gov This hypothesis is supported by findings that the antifungal activity of bengazole A against C. albicans is diminished in the presence of exogenous ergosterol. mdpi.com Polyene antifungals bind directly to ergosterol in the fungal membrane, forming pores that lead to ion leakage and cell death. nih.gov While this interaction is suggested, the exact nature of the bengazole-ergosterol relationship is still under investigation.

A particularly interesting finding is the synergistic antifungal activity observed when bengazoles are combined with bengamides, which are themselves inactive against fungi. mdpi.commdpi.com In a disk diffusion assay, pure bengazoles (at 0.5 µ g/disk ) produced a 9-10 mm zone of inhibition against C. albicans. However, a mixture containing both bengazoles and bengamides resulted in a significantly larger inhibition zone of 40 mm. researchgate.net Further studies showed that a 2:1 mass ratio of bengamide A to bengazole A resulted in a 50% increase in the zone of inhibition, confirming a synergistic interaction. mdpi.com The mechanism for this synergy is not yet understood but suggests that bengamides may enhance the antifungal efficacy of bengazoles through a currently unknown mechanism. nih.gov

Interactive Data Table: Antifungal Activity of Bengazoles

The following table summarizes the reported antifungal activity of bengazoles and the synergistic effect with bengamides.

| Compound/Mixture | Organism | Assay Type | Concentration | Result (Zone of Inhibition) | Citation |

| Pure Bengazoles | C. albicans | Disk Diffusion | 0.5 µ g/disk | 9-10 mm | researchgate.net |

| Bengazoles + Bengamides | C. albicans | Disk Diffusion | Not Specified | 40 mm | researchgate.net |

| Bengazole A | C. albicans | Disk Diffusion | 0.5 µ g/disk | 10 mm | acs.org |

| Bengazole A + Bengamide A (2:1 ratio) | C. albicans | Disk Diffusion | 0.5 µg Bengazole A | ~15 mm (50% increase) | mdpi.com |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Advanced Research Methodologies Applied to Bengazole E Studies

Advanced Spectroscopic and Chiroptical Techniques for Absolute Stereochemistry

Determining the precise arrangement of atoms in space, or the absolute stereochemistry, of a complex natural product like bengazole E is a critical and challenging task. Researchers rely on a combination of advanced spectroscopic and chiroptical methods to achieve this. nih.govresearchgate.net

Initially, the molecular structures of the bengazole family were determined using spectroscopic methods. mdpi.com For complex chiral molecules, especially those with high conformational flexibility, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced applications like Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable. ipb.pt These methods can help establish the relative configuration of stereogenic centers. For instance, in related bengamide studies, the absolute stereochemistry was established by analyzing the ¹H-NMR spectra of mandelate (B1228975) esters of a lactone intermediate. mdpi.com

However, for an unambiguous determination of absolute configuration, chiroptical techniques are often the methods of choice. nih.gov These methods, which include Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), are based on the differential interaction of chiral molecules with polarized light. frontiersin.orgnumberanalytics.com The absolute stereochemistry of bengazole A, a closely related compound, was determined by comparing the CD spectra of its perbenzoyl derivatives with those of synthetic models. nih.govresearchgate.net This approach, often coupled with quantum chemical calculations, allows for a reliable assignment of the absolute configuration. mdpi.com Advances in computational protocols for predicting chiroptical properties have made this a powerful and non-empirical approach for stereochemical assignment of natural products. nih.gov

Key Spectroscopic and Chiroptical Techniques:

| Technique | Application in Stereochemistry | Reference |

| Advanced NMR (e.g., NOESY) | Determination of relative stereochemistry by measuring through-space proton-proton interactions. | ipb.pt |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration by comparing experimental spectra with calculated spectra or reference compounds. nih.gov | nih.govmdpi.com |

| Vibrational Circular Dichroism (VCD) | Provides detailed information on the vibrational modes of a molecule, aiding in conformational and configurational analysis. numberanalytics.com | researchgate.netnumberanalytics.com |

| Optical Rotation (OR) | A fundamental chiroptical property used in conjunction with other methods for stereochemical analysis. frontiersin.org | researchgate.netfrontiersin.org |

In Vitro Cellular and Biochemical Assays for Biological Activity Profiling

To understand the therapeutic potential of this compound, researchers utilize a variety of in vitro cellular and biochemical assays. These experiments are crucial for determining the compound's biological effects and identifying its mechanism of action.

Bengazoles, including this compound, have demonstrated potent antifungal activity, particularly against Candida albicans. nih.govscielo.org.mx The biological activity of these compounds is often evaluated using assays such as:

Microbroth Dilution Assays: These are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Bengazoles have shown MIC values in the range of 0.8 to 1.5 µg/mL against C. albicans. scielo.org.mxscielo.org.mx

Disk Diffusion Assays: In this method, a paper disk containing the test compound is placed on an agar (B569324) plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk indicates the compound's antimicrobial activity. researchgate.net

Cytotoxicity Assays: Bengazoles have also been evaluated for their potential anticancer activity. The NCI-60 human tumor cell line screen is a comprehensive panel used to test the cytotoxicity of compounds against 60 different human cancer cell lines. Bengazole A has shown in vitro potency against two human tumor cell lines in this screen. scielo.org.mxscielo.org.mx

Interestingly, studies have revealed that the biological activity of bengazoles is dependent on certain structural features. For example, the des-acyl derivative, 'bengazole Z', was found to be inactive in anti-Candida assays, highlighting the importance of the fatty acyl side chain for antifungal activity. nih.gov Furthermore, synergistic effects have been observed when bengazole A is combined with bengamide A, another natural product from the same sponge, resulting in significantly enhanced anti-Candida activity. researchgate.netresearchgate.net

Summary of In Vitro Assays for Bengazoles:

| Assay Type | Purpose | Key Findings for Bengazoles | Reference |

| Microbroth Dilution | Determine Minimum Inhibitory Concentration (MIC) against fungi. | Potent activity against Candida albicans (MIC 0.8-1.5 µg/mL). | scielo.org.mxscielo.org.mx |

| Disk Diffusion | Assess antimicrobial activity by measuring the zone of growth inhibition. | Significant zones of inhibition against C. albicans. | researchgate.net |

| NCI-60 Cell Line Screen | Evaluate in vitro cytotoxicity against human cancer cell lines. | Bengazole A showed potency against two human tumor cell lines. | scielo.org.mxscielo.org.mx |

| Synergy Assays | Investigate the combined effect of multiple compounds. | Bengazole A shows synergistic antifungal activity with bengamide A. | researchgate.netresearchgate.net |

Proteomic and Metabolomic Approaches for Target and Pathway Elucidation

To uncover the specific molecular targets and biological pathways affected by this compound, researchers are increasingly turning to "omics" technologies, particularly proteomics and metabolomics. apma.atmdpi.com These approaches provide a global view of the changes occurring within a cell upon treatment with a bioactive compound. mdpi.comnih.gov

Proteomics focuses on the large-scale study of proteins. nih.gov One powerful technique is two-dimensional difference gel electrophoresis (2D-DIGE), which can reveal changes in protein expression levels. nih.gov In studies of the related bengamides, a proteomics-based approach was used to identify their cellular target. nih.gov Treatment of cells with a synthetic bengamide analogue led to changes in the mobility of certain proteins on a 2D gel. nih.gov Further analysis revealed that the bengamides inhibit methionine aminopeptidases (MetAPs), enzymes that play a crucial role in protein maturation. nih.gov This demonstrates the power of proteomics in identifying the direct molecular targets of natural products. frontiersin.org

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolites. biocompare.com By analyzing the metabolome, scientists can understand how a compound like this compound alters the metabolic pathways within a cell. biocompare.com For example, to investigate the antifungal mechanism of bengazole A, researchers monitored the sterol composition of C. albicans after treatment. researchgate.net They found that, unlike azole antifungal drugs which disrupt ergosterol (B1671047) biosynthesis, bengazole A did not cause a similar change in the sterol profile, suggesting a different mechanism of action. researchgate.net This highlights how metabolomics can be used to elucidate the functional consequences of drug action and differentiate between potential mechanisms. mdpi.com

The integration of proteomics and metabolomics offers a powerful, systems-level understanding of a compound's biological effects, from identifying its primary target to mapping the downstream pathways it modulates. mdpi.comnih.gov

Computational Chemistry: Molecular Docking and Dynamics Simulations

Computational chemistry has become an indispensable tool in modern drug discovery and the study of natural products like this compound. bohrium.com Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into how a molecule interacts with its biological target at an atomic level. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to predict how it binds to the active site of a potential protein target. For instance, in studies of benzimidazole (B57391) inhibitors, molecular docking helped to determine the most likely binding pose with the Pin1 protein. rsc.org This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. chemmethod.com While docking provides a static snapshot, MD simulations can model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked complex and observe conformational changes. nih.govresearchgate.net For example, MD simulations of benzimidazole inhibitors bound to Pin1 confirmed the stability of the binding pose and identified key amino acid residues involved in the interaction. rsc.org These simulations can also be used to calculate binding free energies, providing a more quantitative measure of binding affinity. rsc.org

The combination of molecular docking and MD simulations is a powerful approach to:

Identify potential protein targets for this compound.

Understand the specific molecular interactions that govern its biological activity.

Guide the design of more potent and selective analogues. rsc.org

Computational Approaches in this compound Research:

| Technique | Purpose | Potential Application for this compound | Reference |

| Molecular Docking | Predicts the binding orientation of this compound to a protein target. | Identify key binding interactions and guide lead optimization. | nih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the this compound-protein complex over time. | Assess binding stability and understand the dynamics of interaction. | chemmethod.comresearchgate.net |

Future Perspectives and Unresolved Questions in Bengazole E Research

Elucidation of Remaining Unknowns in Bengazole E Biosynthesis

The biosynthetic pathway of bengazoles in their natural producer, the marine sponge of the genus Jaspis, is largely uncharacterized. While the biosynthesis of benzoxazoles, a core structural motif of bengazoles, has been studied in other systems, the specific enzymatic machinery responsible for assembling the complete this compound molecule remains a black box. Future research should focus on identifying the gene cluster responsible for bengazole biosynthesis. This will likely involve a combination of genomic and transcriptomic analysis of the sponge and its associated symbiotic microorganisms, as it is plausible that the true producer is a symbiont. mdpi.comnih.gov

Key unresolved questions include:

The origin of the precursor molecules: Identifying the primary metabolic pathways that supply the building blocks for the bis-oxazole core and the lipid side chain.

The mechanism of oxazole (B20620) ring formation: While general pathways for oxazole biosynthesis are known, the specific enzymes and intermediates in the context of the bengazole scaffold are yet to be identified. nih.gov

The order of assembly: Determining the sequence of enzymatic reactions, including the attachment of the fatty acid side chain and any tailoring reactions such as hydroxylations.

The role of the host sponge versus its symbionts: Delineating the contributions of the sponge and its microbial partners to the biosynthesis of this compound. mdpi.comresearchgate.net

Answering these questions will not only be a significant contribution to our understanding of natural product biosynthesis but will also pave the way for the heterologous production of bengazoles and their analogs.

Exploration of Novel Biological Activities and Therapeutic Potential

The primary biological activity reported for bengazoles is their potent antifungal effect. nih.govnih.gov However, the full spectrum of their biological activities is likely broader. Preliminary studies on related compounds with similar structural motifs, such as carbazoles and other oxazole-containing natural products, have revealed a wide range of bioactivities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govmdpi.commdpi.com

Future research should systematically screen this compound and its analogs against a diverse panel of biological targets and disease models. Areas of particular interest include:

Anticancer activity: Given the cytotoxic properties of many marine natural products, evaluating this compound against a range of cancer cell lines is a high priority. Mechanistic studies to identify its cellular targets in cancer cells will be crucial.

Antiviral potential: The unique structure of this compound may lend itself to inhibiting viral replication or entry. Screening against a panel of viruses, including enveloped and non-enveloped viruses, could uncover novel antiviral leads. nih.gov

Anti-inflammatory effects: Many natural products with complex lipid side chains exhibit anti-inflammatory properties. Investigating the effect of this compound on key inflammatory pathways could reveal new therapeutic applications.

The exploration of these novel biological activities could significantly expand the therapeutic potential of the bengazole scaffold.

Development of Sustainable Production Methods for this compound

The natural supply of this compound from marine sponges is limited and unsustainable for large-scale production. Therefore, the development of efficient and sustainable production methods is critical for further research and potential clinical development. Two main avenues are being pursued: total synthesis and biotechnological production.

Total Synthesis: Several total syntheses of bengazoles have been reported, providing access to these complex molecules in the laboratory. nih.govescholarship.orgsemanticscholar.org Future efforts in total synthesis should focus on developing more efficient and scalable routes. The application of green chemistry principles, such as minimizing the use of hazardous reagents and solvents and improving atom economy, will be essential for making the synthetic production of this compound more sustainable. rsc.orgnih.gov

Biotechnological Production: A long-term and potentially more sustainable approach is the biotechnological production of this compound. This could be achieved by:

Culturing the producing organism: If a symbiotic microorganism is identified as the true producer, cultivating this organism in fermenters could provide a renewable source of this compound. mdpi.comnih.gov

Heterologous expression: Once the biosynthetic gene cluster is identified, it could be transferred to a more easily cultivable host, such as E. coli or yeast, for large-scale production. researchgate.net

These approaches, while challenging, offer the promise of a sustainable and cost-effective supply of this compound for future research and development.

Design and Synthesis of Next-Generation this compound Analogs for Enhanced Potency and Selectivity

The synthesis of analogs of natural products is a powerful strategy for improving their therapeutic properties. Structure-activity relationship (SAR) studies on bengazole A have already provided some insights into the structural features required for antifungal activity. nih.govresearchgate.netnih.gov These studies have highlighted the importance of the bis-oxazole core, the long hydrophobic side chain, and the polyol side chain. nih.gov

Future research should focus on the systematic design and synthesis of novel this compound analogs to:

Enhance potency: By modifying the functional groups on the bengazole scaffold, it may be possible to increase its binding affinity for its biological target and thereby enhance its potency. esisresearch.orgnih.govmdpi.com

Improve selectivity: Modifying the structure of this compound could lead to analogs with improved selectivity for their intended target, reducing off-target effects. nih.govmdpi.comuthscsa.edu

Broaden the spectrum of activity: The synthesis of diverse analogs could lead to the discovery of compounds with new biological activities, such as anticancer or antiviral effects. mdpi.com

A focused library of this compound analogs will be a valuable resource for exploring the therapeutic potential of this natural product scaffold.

| Analog Type | Modification Strategy | Potential Outcome |

| Side Chain Analogs | Varying the length and saturation of the lipid side chain. | Modulate lipophilicity and membrane interactions. |

| Core Analogs | Replacing one or both oxazole rings with other heterocycles. | Probe the importance of the bis-oxazole motif. |

| Polyol Analogs | Modifying the stereochemistry or functional groups of the polyol chain. | Investigate the role of the hydrophilic region in target binding. |

This compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules that can be used to study the function of proteins and other biological molecules in their native environment. nih.govsnv63.ruresearchgate.netnih.gov this compound, with its potent biological activity, has the potential to be developed into a valuable chemical probe. To achieve this, it will be necessary to synthesize derivatives of this compound that incorporate a "tag" for visualization or affinity purification, without significantly altering its biological activity.

The development of a this compound-based chemical probe would enable researchers to:

Identify the cellular target(s) of this compound: By using the tagged probe in affinity pull-down experiments followed by mass spectrometry, the proteins that this compound binds to in the cell can be identified. researchgate.net

Visualize the subcellular localization of the target: A fluorescently tagged this compound probe could be used to visualize the location of its target within the cell using microscopy.

Study the dynamics of target engagement: Probes with photo-crosslinking groups can be used to covalently label the target protein, allowing for the study of the kinetics and thermodynamics of the binding interaction.

The development of this compound as a chemical probe would be a significant advance in our ability to understand its mechanism of action and could lead to the discovery of new biological pathways.

Integration of Omics Data for Systems-Level Understanding of this compound Actions

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the effects of small molecules on biological systems at a global level. nih.govelifesciences.orgnih.govresearchgate.net The integration of these multi-omics datasets can provide a comprehensive picture of the cellular response to this compound treatment. northwestern.edunih.govnih.govmdpi.comcabidigitallibrary.orgrsc.org

A systems-level approach to studying this compound could involve:

Transcriptomic analysis: Using RNA-sequencing to identify genes that are up- or down-regulated in response to this compound treatment. This can provide clues about the cellular pathways that are affected by the compound.

Proteomic analysis: Using mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications. This can reveal the direct and indirect effects of this compound on the proteome.

Metabolomic analysis: Using techniques such as mass spectrometry and NMR to profile the changes in the cellular metabolome. This can provide insights into the metabolic pathways that are perturbed by this compound. vtt.fi

By integrating these different omics datasets, it will be possible to construct a detailed model of the mechanism of action of this compound. This systems-level understanding will be invaluable for optimizing its therapeutic properties and for identifying potential biomarkers of its activity.

| Omics Technology | Information Gained | Potential Application in this compound Research |

| Genomics | DNA sequence information. | Identification of the bengazole biosynthetic gene cluster. |

| Transcriptomics | Gene expression levels (RNA). | Understanding the cellular response to this compound treatment. |

| Proteomics | Protein expression and modifications. | Identifying the direct and indirect protein targets of this compound. |

| Metabolomics | Levels of small molecule metabolites. | Characterizing the metabolic perturbations induced by this compound. |

Q & A

Q. What guidelines ensure ethical reporting of this compound’s preclinical data?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies: report sample sizes, randomization, blinding, and statistical power. Disclose conflicts of interest and raw data via repositories like Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.